1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of methyl groups at positions 1 and 6 of the pyrazole ring distinguishes this compound from other pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process, forming the pyrazolopyridine ring system . Another method involves refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolopyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrazolopyridine derivatives, and various substituted pyrazolopyridines, depending on the reagents and conditions used.
Scientific Research Applications
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl groups at positions 1 and 6.
2H-Pyrazolo[3,4-b]pyridine: A tautomeric form with different electronic properties.
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Methyl groups at positions 1 and 3 instead of 1 and 6.
Uniqueness
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1,6-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-7-5-9-11(2)8(7)10-6/h3-5H,1-2H3 |
InChI Key |
PAQGZRVKMKQVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=NN2C |
Origin of Product |
United States |
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